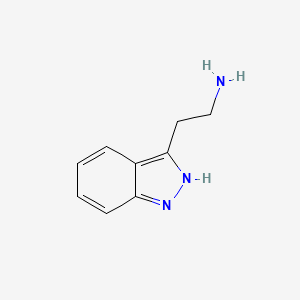

2-(1H-indazol-3-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-indazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTADWSDGULTVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627219 | |

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6814-68-2 | |

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-indazol-3-yl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(1H-indazol-3-yl)ethanamine hydrochloride (CAS: 1258504-46-9), a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure known for a wide array of biological activities, and this particular derivative, featuring an ethanamine side chain, offers a versatile platform for further synthetic elaboration.[1][2] This document details the compound's physicochemical properties, presents a robust, field-proven synthetic pathway with detailed experimental protocols, and outlines standard analytical methodologies for characterization and quality control. Furthermore, it explores the pharmacological context and potential applications based on the known bioactivity of the indazole-amine pharmacophore. Safety, handling, and storage protocols are also provided to ensure safe laboratory practice. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.

Core Compound Analysis: Structure and Physicochemical Properties

This compound hydrochloride is a synthetic organic compound belonging to the indazole family.[1] The core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring.[1] The ethanamine side chain at the 3-position is a critical pharmacophoric element, with the primary amine serving as a key interaction point for biological targets through hydrogen bonding.[1] The formation of the hydrochloride salt is a deliberate and crucial step in the synthetic process, as it protonates the basic nitrogen of the ethanamine moiety. This transformation from the free base to an ionic salt significantly enhances the compound's stability and increases its solubility in aqueous media, which is highly advantageous for biological assays and potential formulation development.[1]

A dihydrochloride salt variant has also been documented, which would possess altered solubility and hygroscopicity profiles.[3] Researchers should verify the specific salt form they are working with, as it can impact experimental outcomes.

Structural Representation

Caption: Chemical structure of this compound hydrochloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of the monohydrochloride salt.

| Property | Value | Source |

| CAS Number | 1258504-46-9 | [4] |

| Molecular Formula | C₉H₁₂ClN₃ | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| Appearance | Data not found in published literature. Expected to be a crystalline solid. | - |

| Melting Point | Data not found in published literature. | - |

| Solubility | Enhanced solubility in water due to hydrochloride salt formation. | [1] |

| pKa | Data not found in published literature. The primary amine's pKa is expected to be in the range of 9-10. | - |

Note: A dihydrochloride version (CAS: 102872-04-8) also exists with the formula C₉H₁₃Cl₂N₃ and a molecular weight of 234.12 g/mol .[3]

Synthesis and Purification Workflow

The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions. The general strategy involves the initial formation of the indazole core, followed by the introduction and modification of the side chain at the C3 position, and concluding with salt formation. While various methods exist for indazole synthesis, such as transition metal-catalyzed reactions and reductive cyclizations, a common and reliable laboratory-scale approach starts from readily available precursors.[1]

The following workflow is a robust and logical pathway derived from established synthetic methodologies for analogous compounds.[5]

Caption: Proposed synthetic workflow for this compound HCl.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of the free base, this compound, followed by its conversion to the hydrochloride salt.

Causality and Experimental Choices:

-

Step 1 (Core Formation): The reaction of an ortho-halobenzonitrile with hydrazine is a classic and efficient method for constructing the 1H-indazol-3-amine core.[5] Refluxing ensures the reaction goes to completion.

-

Step 2 (Nitrile Reduction): The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation with Raney Nickel is a common industrial method, while Lithium Aluminium Hydride (LiAlH₄) is a powerful reducing agent suitable for lab-scale synthesis, effectively converting the nitrile to the desired ethanamine side chain. The choice of reagent depends on scale, available equipment, and safety considerations (LiAlH₄ is highly reactive with water).

-

Step 3 (Salt Formation): The use of hydrochloric acid in a non-aqueous solvent like diethyl ether or isopropanol is standard practice. This causes the hydrochloride salt to precipitate out of the solution in a pure form, as the salt is typically insoluble in these organic solvents while the free base is soluble.

Protocol:

-

Synthesis of 3-Cyano-1H-indazole:

-

This intermediate can be synthesized from 1H-indazol-3-amine via a Sandmeyer reaction or other published routes. Assume this precursor is available.

-

-

Reduction to this compound (Free Base):

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend Lithium Aluminium Hydride (LiAlH₄) (1.5 eq.) in anhydrous Tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-Cyano-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then Ethyl Acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound free base.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude free base in a minimal amount of anhydrous Isopropanol (IPA) or Methanol.

-

To this solution, add a solution of HCl in diethyl ether (e.g., 2M) or concentrated HCl dropwise while stirring, until the solution becomes acidic (check with pH paper).

-

A white precipitate should form. Continue stirring at room temperature for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

-

Dry the product under vacuum to yield this compound hydrochloride.

-

-

Purification:

-

If necessary, the final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate.

-

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques should be employed. The protocols described here are self-validating systems, where orthogonal methods (e.g., chromatography and spectroscopy) provide complementary information to confirm the result.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and to quantify it. A reversed-phase method is typically suitable for this type of molecule.

Protocol Rationale:

-

A C18 column is chosen for its versatility in retaining moderately polar compounds.

-

The mobile phase consists of an aqueous component (with an acid modifier like formic acid or TFA to improve peak shape for the amine) and an organic component (acetonitrile or methanol).

-

A gradient elution is often preferred to ensure that both the main compound and any potential impurities with different polarities are resolved effectively within a reasonable run time.[6]

-

Detection at a wavelength where the indazole chromophore has strong absorbance (e.g., 220-280 nm) ensures high sensitivity.[6]

Exemplary HPLC Method:

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Sample Prep. | 1 mg/mL solution in 50:50 Water:Acetonitrile |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for structural confirmation. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Protocol Rationale:

-

A deuterated solvent like DMSO-d₆ or D₂O is used to dissolve the sample without introducing interfering proton signals. DMSO-d₆ is often preferred as it can solubilize a wide range of organic compounds and allows for the observation of exchangeable protons (e.g., N-H).[7][8]

-

An internal standard with a known concentration and a signal in a clear region of the spectrum can be added for quantitative NMR (qNMR) analysis.[8]

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range, corresponding to the protons on the benzene ring of the indazole core.

-

Aliphatic Protons: Two triplet signals (or more complex multiplets) in the δ 2.5-3.5 ppm range, corresponding to the two CH₂ groups of the ethanamine side chain.

-

Amine/Ammonium Protons: A broad signal for the -NH₃⁺ protons, the chemical shift of which can vary depending on concentration and residual water.

-

Indazole N-H Proton: A broad singlet at high chemical shift (>10 ppm) corresponding to the proton on the indazole nitrogen.

Biological and Pharmacological Context

Indazole derivatives are well-established as scaffolds with significant therapeutic potential, demonstrating activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][5] The 1H-indazole-3-amine moiety, in particular, has been identified as a highly effective "hinge-binding" fragment in kinase inhibitors.[5]

Mechanism of Action Insight: The nitrogen atoms of the indazole ring and the exocyclic amine can form critical hydrogen bonds with the amino acid residues in the hinge region of a kinase's ATP-binding pocket. This interaction mimics the binding of adenine from ATP, thereby competitively inhibiting the kinase's activity. The ethanamine side chain allows for conformational flexibility and provides a vector for synthetic elaboration, enabling the addition of other pharmacophoric groups to target adjacent pockets and enhance binding affinity and selectivity.[1]

Derivatives of 1H-indazole-3-amine, such as Linifanib and Entrectinib, are known tyrosine kinase inhibitors, highlighting the clinical relevance of this structural motif.[5] Therefore, this compound hydrochloride serves as an excellent starting point or fragment for the development of novel kinase inhibitors and other targeted therapies.

Caption: Conceptual binding of the indazole-amine scaffold to a kinase active site.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound hydrochloride is not widely available, data from the closely related precursor, 1H-Indazol-3-amine, provides a strong basis for safe handling procedures.[9][10]

Hazard Identification:

-

Oral Toxicity: Harmful if swallowed.[9]

-

Skin Contact: Causes skin irritation. May be harmful in contact with skin.[9]

-

Eye Contact: Causes serious eye irritation.[9]

-

Inhalation: May cause respiratory tract irritation.[9]

Recommended Precautions and Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.

-

First Aid Measures:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[9]

-

If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

If Inhaled: Move person to fresh air. If breathing is difficult, seek medical attention.[9]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. Available at: [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

-

Wang, S., et al. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Molecules, 20(7), 12116-12127. Available at: [Link]

-

MDPI. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Molecules. Available at: [Link]

-

El-Kimary, E. I., et al. (2024). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. Scientific Reports, 14(1), 1-13. Available at: [Link]

Sources

- 1. Buy this compound hydrochloride | 1258504-46-9 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. biosynth.com [biosynth.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

A-Technical-Guide-to-Investigating-2-1H-indazol-3-yl-ethanamine-and-Its-Potential-Therapeutic-Targets

-A-Roadmap-for-Discovery-and-Validation-

-Authored-by-a-Senior-Application-Scientist-

Abstract

This-technical-guide-provides-a-comprehensive-framework-for-researchers-scientists-and-drug-development-professionals-to-investigate-the-potential-therapeutic-targets-of-the-novel-compound-2-1H-indazol-3-yl-ethanamine-While-direct-biological-data-on-this-specific-molecule-is-nascent-its-indazole-scaffold-is-a-well-established-pharmacophore-present-in-numerous-therapeutically-valuable-agents-This-document-outlines-a-systematic-approach-to-elucidate-its-mechanism-of-action-and-validate-potential-targets-leveraging-both-computational-and-experimental-methodologies-The-emphasis-is-on-building-a-robust-scientifically-sound-case-for-its-therapeutic-potential-from-target-hypothesis-to-in-cell-validation-

1-Introduction-The-Promise-of-the-Indazole-Scaffold

The-indazole-core-is-a-privileged-scaffold-in-medicinal-chemistry-renowned-for-its-ability-to-interact-with-a-diverse-array-of-biological-targets-Indazole-derivatives-have-demonstrated-a-wide-spectrum-of-pharmacological-activities-including-anticancer-anti-inflammatory-and-antihypertensive-effects-Several-marketed-drugs-and-numerous-clinical-candidates-incorporate-this-heterocyclic-motif-underscoring-its-therapeutic-relevance-

The-subject-of-this-guide-2-1H-indazol-3-yl-ethanamine-is-a-structurally-intriguing-molecule-that-while-not-extensively-characterized-biologically-holds-significant-potential-as-a-versatile-building-block-for-the-synthesis-of-novel-therapeutic-agents-Its-chemical-structure-suggests-the-possibility-of-interactions-with-various-enzymes-and-receptors-implicated-in-disease-processes-

This-guide-will-delineate-a-logical-and-technically-rigorous-workflow-for-uncovering-and-validating-the-therapeutic-targets-of-2-1H-indazol-3-yl-ethanamine-thereby-paving-the-way-for-its-potential-development-as-a-novel-therapeutic-

2-Hypothesizing-Potential-Therapeutic-Targets-A-Multi-pronged-Approach

Given-the-limited-direct-data-on-2-1H-indazol-3-yl-ethanamine-a-systematic-approach-to-hypothesizing-its-potential-targets-is-essential-This-involves-a-combination-of-literature-review-of-structurally-related-compounds-and-in-silico-prediction-methods-

2-1-Insights-from-Structurally-Related-Indazole-Derivatives

A-thorough-review-of-the-patent-and-scientific-literature-reveals-that-indazole-derivatives-are-frequently-investigated-for-their-therapeutic-potential-in-several-key-areas-

-

-Oncology- -Many-indazole-containing-compounds-have-shown-promise-as-anticancer-agents-often-by-inhibiting-protein-kinases-involved-in-tumor-growth-and-proliferation-

-

-Inflammation- -The-anti-inflammatory-properties-of-indazoles-are-well-documented-suggesting-potential-interactions-with-enzymes-like-cyclooxygenases-COX-or-kinases-in-inflammatory-signaling-pathways-

-

-Neurodegenerative-Disorders- -Some-indazole-derivatives-have-been-explored-for-their-potential-in-treating-neurodegenerative-diseases-hinting-at-targets-within-the-central-nervous-system-

2-2-In-Silico-Target-Prediction

Computational-tools-can-provide-valuable-initial-hypotheses-about-the-potential-biological-targets-of-a-small-molecule-based-on-its-chemical-structure-

-

-Similarity-Searching- -Utilizing-databases-such-as-ChEMBL-and-PubChem-to-identify-compounds-with-high-structural-similarity-to-2-1H-indazol-3-yl-ethanamine-that-have-known-biological-targets-

-

-Target-Prediction-Software- -Employing-platforms-like-SwissTargetPrediction-or-SuperPred-which-use-machine-learning-algorithms-to-predict-protein-targets-based-on-2D-and-3D-molecular-similarity-to-known-ligands-

-

-Molecular-Docking- -Once-a-set-of-potential-targets-is-identified-molecular-docking-can-be-used-to-simulate-the-binding-of-2-1H-indazol-3-yl-ethanamine-to-the-putative-binding-sites-of-these-proteins-This-can-provide-insights-into-the-plausibility-of-the-interaction-and-guide-further-experimental-validation-

3-Experimental-Validation-A-Step-by-Step-Guide

Following-the-generation-of-target-hypotheses-a-rigorous-experimental-cascade-is-necessary-to-validate-these-potential-interactions-

3-1-Initial-Broad-Spectrum-Screening

To-cast-a-wide-net-and-identify-potential-target-classes-broad-spectrum-screening-is-a-prudent-first-step-

-

-Kinase-Profiling- -Given-the-prevalence-of-kinase-inhibition-among-indazole-derivatives-screening-2-1H-indazol-3-yl-ethanamine-against-a-comprehensive-panel-of-kinases-e-g--the-DiscoverX-KINOMEscan-is-highly-recommended-

-

-GPCR-Screening- -Screening-against-a-panel-of-G-protein-coupled-receptors-GPCRs-can-reveal-unexpected-activities-and-open-new-therapeutic-avenues-

3-2-Direct-Binding-Assays-for-Target-Confirmation

Once-a-putative-target-is-identified-from-screening-or-in-silico-methods-direct-binding-assays-are-crucial-to-confirm-a-physical-interaction-between-2-1H-indazol-3-yl-ethanamine-and-the-protein-of-interest-

-Surface-Plasmon-Resonance-SPR- -is-a-powerful-label-free-technique-for-real-time-monitoring-of-biomolecular-interactions-It-provides-quantitative-data-on-binding-affinity-kon-and-koff-rates-and-stoichiometry-

1- -Immobilization-of-the-Target-Protein- -a-Activate-the-surface-of-a-CM5-sensor-chip-with-a-1-1-mixture-of-0-4-M-EDC-and-0-1-M-NHS- -b-Inject-the-purified-target-protein-at-a-concentration-of-10-50-µg-mL-in-an-appropriate-immobilization-buffer-e-g--10-mM-sodium-acetate-pH-4-5-to-achieve-the-desired-immobilization-level- -c-Deactivate-any-remaining-active-esters-with-a-1-M-ethanolamine-HCl-pH-8-5-injection-

2- -Binding-Analysis- -a-Prepare-a-series-of-dilutions-of-2-1H-indazol-3-yl-ethanamine-in-a-suitable-running-buffer-e-g--HBS-EP-containing-a-low-percentage-of-DMSO- -b-Inject-the-compound-solutions-over-the-immobilized-target-surface-and-a-reference-surface-without-protein- -c-Monitor-the-change-in-refractive-index-in-real-time-to-generate-sensorgrams-

3- -Data-Analysis- -a-Subtract-the-reference-channel-data-from-the-active-channel-data-to-correct-for-bulk-refractive-index-changes- -b-Fit-the-sensorgrams-to-an-appropriate-binding-model-e-g--1-1-Langmuir-binding-to-determine-the-kinetic-and-affinity-constants-KD-ka-kd-

3-3-Cellular-Target-Engagement-Assays

Confirming-that-the-compound-interacts-with-its-target-within-the-complex-environment-of-a-living-cell-is-a-critical-validation-step-

-Cellular-Thermal-Shift-Assay-CETSA- -is-a-powerful-method-to-assess-target-engagement-in-intact-cells-The-principle-is-that-ligand-binding-stabilizes-the-target-protein-leading-to-an-increase-in-its-melting-temperature-

1- -Cell-Treatment- -a-Culture-an-appropriate-cell-line-to-80-90-confluency- -b-Treat-the-cells-with-various-concentrations-of-2-1H-indazol-3-yl-ethanamine-or-a-vehicle-control-for-a-defined-period-

2- -Thermal-Challenge- -a-Harvest-the-cells-and-resuspend-them-in-a-suitable-buffer- -b-Aliquot-the-cell-suspension-and-heat-the-aliquots-to-a-range-of-temperatures-for-a-fixed-duration-e-g--3-minutes-followed-by-rapid-cooling-

3- -Protein-Extraction-and-Analysis- -a-Lyse-the-cells-e-g--by-freeze-thaw-cycles- -b-Separate-the-soluble-protein-fraction-from-the-precipitated-denatured-proteins-by-centrifugation- -c-Analyze-the-amount-of-the-target-protein-remaining-in-the-soluble-fraction-by-Western-blotting-or-mass-spectrometry-

4- -Data-Analysis- -a-Plot-the-amount-of-soluble-target-protein-as-a-function-of-temperature-to-generate-melting-curves- -b-A-shift-in-the-melting-curve-to-a-higher-temperature-in-the-presence-of-the-compound-indicates-target-engagement-

4-Downstream-Functional-Assays-and-Pathway-Analysis

Once-target-engagement-is-confirmed-the-next-step-is-to-elucidate-the-functional-consequences-of-this-interaction-

-

-Enzyme-Activity-Assays- -If-the-validated-target-is-an-enzyme-measure-the-effect-of-2-1H-indazol-3-yl-ethanamine-on-its-catalytic-activity-to-determine-if-it-acts-as-an-inhibitor-or-an-activator-

-

-Cell-Based-Signaling-Assays- -Investigate-the-impact-of-the-compound-on-the-downstream-signaling-pathway-of-the-target-protein-This-could-involve-measuring-changes-in-protein-phosphorylation-gene-expression-or-second-messenger-levels-

-

-Phenotypic-Assays- -Assess-the-effect-of-the-compound-on-cellular-phenotypes-that-are-relevant-to-the-hypothesized-therapeutic-area-such-as-cell-viability-apoptosis-migration-or-cytokine-production-

5-Data-Presentation-and-Visualization

Clear-and-concise-presentation-of-data-is-paramount-for-interpreting-results-and-communicating-findings-

-Table-1-Hypothetical-Kinase-Profiling-Results-for-2-1H-indazol-3-yl-ethanamine-

| Kinase-Target | Percent-Inhibition-at-10-µM |

| Kinase-A | 95 |

| Kinase-B | 88 |

| Kinase-C | 52 |

| Kinase-D | 15 |

-Diagrams-and-Workflows

Visualizing-complex-processes-and-relationships-can-greatly-enhance-understanding-

-Caption- -A-generalized-workflow-for-the-identification-and-validation-of-therapeutic-targets-

6-Conclusion-and-Future-Directions

This-technical-guide-has-provided-a-comprehensive-and-actionable-roadmap-for-the-elucidation-of-the-potential-therapeutic-targets-of-2-1H-indazol-3-yl-ethanamine-By-following-a-systematic-approach-that-combines-in-silico-prediction-with-rigorous-in-vitro-and-cell-based-experimental-validation-researchers-can-build-a-strong-foundation-for-the-development-of-this-promising-compound-into-a-novel-therapeutic-agent-The-key-to-success-lies-in-the-iterative-process-of-hypothesis-generation-testing-and-refinement-ultimately-leading-to-a-clear-understanding-of-the-molecule-s-mechanism-of-action-and-its-therapeutic-potential-

7-References

1- Biosynth-2-1H-Indazol-3-yl-ethanamine-hydrochloride-URL-https-www-biosynth-com-en-products-fluorochem-fi141643-2-1h-indazol-3-yl-ethanamine-hydrochloride-1258504-46-9

2- Taylor-Francis-Online-Application-of-the-Cellular-Thermal-Shift-Assay-CETSA-to-validate-drug-target-engagement-in-platelets-URL-https-www-tandfonline-com-doi-full-10-1080-23744324-2024-2355811

3- Taylor-Francis-Online-Indazole-derivatives-and-their-therapeutic-applications-a-patent-review-2013-2017-URL-https-www-tandfonline-com-doi-full-10-1080-13543776-2018-1493262

4- PubMed-Central-Recent-Advances-in-Indazole-Containing-Derivatives-Synthesis-and-Biological-Perspectives-URL-https-www-ncbi-nlm-nih-gov-pmc-articles-PMC8192809-

5- Portland-Press-A-beginner-s-guide-to-surface-plasmon-resonance-URL-https-portlandpress-com-biochemist-article-doi-10-1042-bio-2023-100-

6- PubMed-Central-Real-Time-Cellular-Thermal-Shift-Assay-to-Monitor-Target-Engagement-URL-https-www-ncbi-nlm-nih-gov-pmc-articles-PMC8293309-

7- PubMed-Central-The-Art-of-Finding-the-Right-Drug-Target-Emerging-Methods-and-Strategies-URL-https-www-ncbi-nlm-nih-gov-pmc-articles-PMC10292728-

8- Drug-Hunter-Drug-Target-Identification-Methods-After-a-Phenotypic-Screen-URL-https-drughunter-com-blog-drug-target-identification-methods-after-a-phenotypic-screen

9- Bio-protocol-Determination-of-Ligand-Target-Interaction-in-vitro-by-Cellular-Thermal-Shift-Assay-and-Isothermal-Dose-response-Fingerprint-Assay-URL-https-bio-protocol-org-e4612

10- Bentham-Science-Indazole-as-a-Privileged-Scaffold-The-Derivatives-and-their-Therapeutic-Applications-URL-https-www-eurekaselect-com-article-116670

11- UCL-Target-Identification-and-Validation-Small-Molecules-URL-https-www-ucl-ac-uk-therapeutics-target-identification-and-validation-small-molecules

12- deNOVO-Biolabs-How-does-SPR-work-in-Drug-Discovery-URL-https-www-denovobiolabs-com-post-how-does-spr-work-in-drug-discovery

13- PharmaFeatures-Unlocking-GPCR-Mysteries-How-Surface-Plasmon-Resonance-Fragment-Screening-Revolutionizes-Drug-Discovery-for-Membrane-Proteins-URL-https-www-pharmafeatures-com-unlocking-gpcr-mysteries-how-surface-plasmon-resonance-fragment-screening-revolutionizes-drug-discovery-for-membrane-proteins

14- Horizon-Discovery-Drug-Target-Identification-Validation-URL-https-horizondiscovery-com-us-applications-drug-discovery-and-development-target-identification-and-validation

15- PubMed-Expanding-Therapeutic-Horizons-with-Indazole-Based-Compounds-A-Review-of-Anticancer-Antimicrobial-and-Neuroprotective-Applications-URL-https-pubmed-ncbi-nlm-nih-gov-38618698-

"2-(1H-indazol-3-yl)ethanamine" mechanism of action hypotheses

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 2-(1H-indazol-3-yl)ethanamine

Authored by a Senior Application Scientist

Abstract

This compound is a synthetic compound featuring a bicyclic indazole core linked to an ethanamine side chain.[1] Its structural architecture positions it as a molecule of significant interest in medicinal chemistry and pharmacology. The indazole ring often serves as a bioisostere for the indole nucleus, a common motif in neuroactive and anticancer agents, potentially offering improved pharmacokinetic properties such as metabolic stability and oral bioavailability.[2][3] This guide synthesizes current research to propose and explore several plausible mechanisms of action for this compound, ranging from neuromodulatory effects on the serotonergic system to an involvement in oncologic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Introduction to this compound

This compound, also referred to as INDAMINE, is a member of the indazole family of compounds.[1] The core structure consists of a benzene ring fused to a pyrazole ring, forming the indazole moiety. This scaffold is present in numerous clinically evaluated compounds, highlighting its privileged role in drug discovery.[2][3][4] The ethanamine side chain is a critical pharmacophore, particularly for interaction with monoamine receptors and transporters. The hydrochloride salt form of the compound enhances its aqueous solubility, a desirable property for pharmaceutical development.[1]

The diverse biological activities reported for indazole derivatives, including antihypertensive, anticancer, anti-inflammatory, and analgesic effects, provide a foundation for investigating the mechanistic underpinnings of this compound.[1] This guide will dissect four primary hypotheses regarding its mechanism of action.

Hypothesis 1: Serotonergic 5-HT₂A Receptor Agonism

The most prominent hypothesis, driven by structural analogy, posits that this compound acts as an agonist at the serotonin 5-HT₂A receptor. This receptor is a key target for classic psychedelic compounds like N,N-dimethyltryptamine (DMT) and psilocybin, which are known to produce profound changes in perception and mood.[2][5]

Rationale: The Tryptamine Isostere

The indazole ring of this compound is a bioisostere of the indole ring found in endogenous serotonin and other tryptamines. This structural mimicry suggests that the compound can fit into the orthosteric binding pocket of serotonin receptors. Research into indazole analogs of tryptamines like 5-MeO-DMT has explicitly focused on their potential as potent 5-HT₂ agonists.[2][3]

The 5-HT₂A Signaling Cascade

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 pathway. Agonist binding initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is central to the receptor's role in emotional responses and cognitive processes.[5]

Proposed Interaction and Downstream Effects

It is hypothesized that this compound binds to and activates the 5-HT₂A receptor, initiating the signaling cascade depicted below. The resulting increase in intracellular calcium and PKC activation can modulate the activity of numerous downstream targets, influencing neuronal excitability and synaptic plasticity.

Caption: Hypothesized 5-HT₂A receptor activation pathway.

Experimental Validation Protocol: Calcium Mobilization Assay

To empirically test this hypothesis, a calcium mobilization assay using a cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells) is essential.

Methodology:

-

Cell Culture: Culture human 5-HT₂A-expressing cells in appropriate media until they reach 80-90% confluency.

-

Plating: Seed the cells into a 96-well, black-walled, clear-bottom microplate and incubate for 24 hours to allow for attachment.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare a serial dilution of this compound hydrochloride in a suitable assay buffer. A known 5-HT₂A agonist (e.g., serotonin or DOI) should be used as a positive control.

-

Assay Execution:

-

Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Record a baseline fluorescence reading for approximately 20 seconds.

-

Add the compound dilutions and controls to the wells.

-

Immediately begin recording fluorescence intensity every second for at least 3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the peak fluorescence response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

-

Expected Outcome: A concentration-dependent increase in intracellular calcium, yielding a sigmoidal dose-response curve, would provide strong evidence for 5-HT₂A receptor agonism.

| Parameter | Description | Expected Value |

| EC₅₀ | Concentration for 50% maximal response | Sub-micromolar to low micromolar range |

| Eₘₐₓ | Maximum response relative to a full agonist | ≥ 80% (indicating full or near-full agonism) |

Hypothesis 2: Anticancer Activity via Apoptosis Induction

Several studies have highlighted the anticancer properties of indazole derivatives.[1] A compelling hypothesis is that this compound exerts cytotoxic effects on cancer cells by inducing programmed cell death (apoptosis) through the intrinsic, or mitochondrial, pathway.[1]

The Intrinsic Apoptotic Pathway

The intrinsic pathway is a critical cellular surveillance mechanism that eliminates damaged or cancerous cells. It is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Cellular stress leads to the activation of Bax and Bak, which oligomerize and form pores in the mitochondrial outer membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), allows for the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.

Proposed Mechanism of this compound

It is hypothesized that this compound or its metabolites can act as a cellular stressor in cancer cells, potentially by inhibiting survival signals or generating reactive oxygen species. This stress would shift the balance of Bcl-2 family proteins in favor of apoptosis, triggering MOMP and the subsequent caspase cascade.

Caption: The intrinsic apoptosis pathway potentially initiated by the compound.

Experimental Validation Protocol: Caspase-3/7 Activity Assay

To determine if the compound induces apoptosis, a luminescent or fluorescent assay measuring the activity of executioner caspases-3 and -7 is a robust method.

Methodology:

-

Cell Lines: Select a panel of cancer cell lines (e.g., A549 lung carcinoma, K562 leukemia) for testing.[6]

-

Treatment: Seed cells in a 96-well white-walled plate and treat with a dose range of this compound for 24-48 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle-only negative control.

-

Assay Reagent: Add a caspase-3/7 reagent containing a pro-luminescent substrate (e.g., a peptide sequence DEVD linked to aminoluciferin) to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours. If caspases-3/7 are active, they will cleave the substrate, releasing the luciferase enzyme to generate a luminescent signal.

-

Measurement: Read the luminescence on a plate-reading luminometer.

-

Data Analysis:

-

Normalize the luminescence signal to cell viability (which can be measured in a parallel plate using an assay like MTT or CellTiter-Glo).

-

Calculate the fold-change in caspase activity relative to the vehicle control.

-

Determine the IC₅₀ value for apoptosis induction.

-

| Cell Line | Compound IC₅₀ (µM) |

| A549 (Lung) | To be determined |

| K562 (Leukemia) | To be determined |

| PC-3 (Prostate) | To be determined |

| HepG2 (Liver) | To be determined |

Hypothesis 3: Tyrosine Kinase Inhibition

The 1H-indazole-3-amine/amide scaffold is a recognized "hinge-binding fragment" that plays a crucial role in the activity of several marketed tyrosine kinase inhibitors (TKIs), such as Pazopanib and Entrectinib.[6][7] This suggests that this compound could function as a TKI.

Role of Tyrosine Kinases in Disease

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a fundamental switch in cellular signaling, controlling processes like cell growth, proliferation, differentiation, and survival. Aberrant tyrosine kinase activity is a hallmark of many cancers and inflammatory diseases.

Proposed Mechanism of Inhibition

TKIs typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. The 1H-indazole core is particularly effective at forming hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain. It is hypothesized that this compound could similarly occupy the ATP-binding site of one or more tyrosine kinases, blocking their function and inhibiting oncogenic signaling pathways.

Caption: Competitive inhibition of the kinase ATP-binding site.

Experimental Validation Protocol: Kinase Panel Screening

An in vitro kinase panel screen is the most efficient method to test this hypothesis and identify potential kinase targets.

Methodology:

-

Panel Selection: Utilize a commercial kinase screening service that offers a broad panel of human kinases (e.g., >400 kinases).

-

Assay Format: The service will typically use a radiometric (³³P-ATP) or fluorescence-based assay to measure kinase activity.

-

Compound Submission: Submit this compound for testing at a fixed concentration (e.g., 1 µM or 10 µM) against the entire panel.

-

Data Acquisition: The service will measure the percent inhibition of each kinase by the compound relative to a DMSO control.

-

Hit Identification: Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% inhibition).

-

Follow-up: For any confirmed hits, perform dose-response assays to determine the IC₅₀ (half-maximal inhibitory concentration) for each kinase.

Expected Outcome: This screen will generate a dataset showing the selectivity profile of the compound. Significant inhibition of specific kinases (e.g., VEGFR, c-Kit, RET) would validate this hypothesis and guide further investigation into its potential as an anticancer or anti-inflammatory agent.

Hypothesis 4: Broad-Spectrum Neuromodulatory Activity

Beyond the 5-HT₂A receptor, the tryptamine-like structure of this compound suggests it may interact with a wider array of neuroreceptors and transporters. Indazole derivatives have been investigated as antagonists for 5-HT₃ receptors and inhibitors for 5-HT₆ receptors, indicating the scaffold's versatility.[8][9]

Potential Targets Include:

-

Other Serotonin Receptors: 5-HT₁A, 5-HT₂B, 5-HT₂C, 5-HT₆. Interaction with these subtypes could contribute to antidepressant, anxiolytic, or cognitive-enhancing effects.[5][9]

-

Dopamine and Norepinephrine Receptors: Binding to these receptors could influence mood, motivation, and attention.

-

Monoamine Transporters: Inhibition of serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters would increase the synaptic concentration of these neurotransmitters, a mechanism common to many antidepressant medications.

Experimental Validation Protocol: Receptor Binding Panel

A broad radioligand binding screen is the standard approach to profile a compound's affinity for a wide range of CNS targets.

Methodology:

-

Panel Selection: Employ a comprehensive commercial binding panel that includes a wide array of GPCRs, ion channels, and transporters relevant to neuroscience.

-

Assay Format: Competitive binding assays are performed where the test compound competes with a specific, high-affinity radioligand for binding to the target receptor or transporter.

-

Execution: The compound is tested at a single high concentration (e.g., 10 µM) to identify any significant binding interactions.

-

Data Analysis: The results are expressed as the percent inhibition of radioligand binding. Targets showing significant inhibition (e.g., >50%) are flagged for further analysis.

-

Follow-up: For flagged targets, determine the Kᵢ (inhibition constant) through saturation binding experiments to quantify the compound's binding affinity.

Expected Outcome: The binding profile will reveal the compound's polypharmacology, potentially uncovering novel targets and providing a more complete picture of its overall mechanism of action. This data is crucial for predicting both therapeutic effects and potential side effects.

Conclusion

The available evidence supports several compelling, non-mutually exclusive hypotheses for the mechanism of action of this compound. Its structural similarity to tryptamines strongly suggests activity as a serotonin 5-HT₂A receptor agonist, a hypothesis that can be directly tested with functional assays. Concurrently, the established roles of the indazole scaffold in oncology point toward plausible mechanisms involving the induction of apoptosis and the inhibition of key tyrosine kinases. Finally, its potential for broader neuromodulatory effects warrants investigation through comprehensive binding screens.

A systematic, multi-faceted research program employing the experimental protocols outlined in this guide is necessary to elucidate the precise pharmacological profile of this compound. Understanding its mechanism of action is the critical next step in evaluating its potential as a novel therapeutic agent for psychiatric disorders, cancer, or other indications.

References

-

Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15, 302–309. Available at: [Link]

-

ACS Publications. (2025, June 10). Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Maurer, M. A. (2024, January 19). Evaluation of the Indazole Analogs of 5‑MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

-

PubChem. 2-(1H-indol-3-yl)ethanamine;propane. Available at: [Link]

-

MDPI. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Available at: [Link]

-

PubMed. (2020, July 3). DMT analogues: N-ethyl- N-propyl-tryptamine and N-allyl- N-methytryptamine as their hydro-fumarate salts. Available at: [Link]

-

ResearchGate. Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. Available at: [Link]

-

MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

-

ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Available at: [Link]

-

National Institutes of Health. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. Available at: [Link]

-

PubMed. (2018, August 30). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Available at: [Link]

Sources

- 1. Buy this compound hydrochloride | 1258504-46-9 [smolecule.com]

- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mallorymaurer.com [mallorymaurer.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

"2-(1H-indazol-3-yl)ethanamine" tautomerism and stability

An In-Depth Technical Guide to the Tautomerism and Stability of 2-(1H-indazol-3-yl)ethanamine

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3] Its unique physicochemical properties are profoundly influenced by annular tautomerism, a phenomenon that dictates molecular geometry, hydrogen bonding capability, and ultimately, biological activity. This guide provides a comprehensive examination of the tautomeric equilibrium and stability of a key indazole derivative, this compound. We will explore the fundamental principles governing indazole tautomerism, the specific factors influencing the equilibrium in this molecule, the critical implications for drug design and development, and the robust analytical and computational methodologies required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this vital chemical entity.

The Phenomenon of Indazole Tautomerism

Indazole, a bicyclic heteroaromatic system, exists as two primary annular tautomers: the 1H-indazole and the 2H-indazole.[4][5] This tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. A third, less common 3H-tautomer is generally not considered significant due to its high energy and loss of aromaticity.[6]

The position of this tautomeric equilibrium is not static; it is a dynamic process influenced by:

-

Electronic Effects: The nature and position of substituents on the indazole ring.

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent.

-

pH: The protonation state of the molecule.

-

Temperature: Influencing the thermodynamic balance.

The tautomerism in indazoles significantly impacts their synthesis, reactivity, and physical and biological properties.[4]

Stability Analysis: The Predominance of the 1H-Tautomer

For the parent indazole molecule and most of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[4][5][6][7] This inherent stability is a critical factor in both synthetic chemistry and pharmacology.

Thermodynamic Landscape

Computational and experimental studies consistently confirm the energetic preference for the 1H form. The free energy difference between the tautomers provides a quantitative measure of this stability.

-

Parent Indazole: The 1H-tautomer is approximately 2.3 kcal/mol (9.6 kJ/mol) more stable than the 2H-form.[6]

-

Computational Models: Methods such as MP2/6-31G** calculate an energy difference of around 15 kJ/mol (~3.6 kcal/mol), reinforcing the stability of the 1H tautomer in the gas phase and in water.[8]

This energy gap ensures that, under most physiological and experimental conditions, the 1H-tautomer is the predominant species.

The Case of this compound

For this compound, the ethanamine substituent at the C3 position does not typically reverse the inherent stability trend. The molecule exists in a dynamic equilibrium between the 1H and 2H forms, with the 1H form being the major contributor.

Caption: Fig. 2: Impact of tautomerism on drug development.

Experimental and Computational Characterization

Unambiguous determination of the predominant tautomer is a critical step in characterization. A combination of spectroscopic and computational methods provides a self-validating system for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution. [9][10]Specific nuclei (¹H, ¹³C, and ¹⁵N) provide distinct chemical shifts and coupling constants for each tautomer.

Detailed Protocol: ¹H and ¹³C NMR for Tautomer Identification

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for solubilizing the hydrochloride salt and its hydrogen bond accepting nature allows for the observation of the exchangeable N-H proton signal.

-

Vortex the sample until fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Tune and match the probe for ¹H and ¹³C frequencies. Shim the magnetic field to achieve good line shape and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals to observe are the N-H proton (typically a broad singlet at high chemical shift, >10 ppm) and the aromatic protons (7-8.5 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbons in the pyrazole ring (C3, C7a, C3a) are particularly sensitive to the tautomeric form. [10] * 2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Trustworthiness: This is a definitive experiment. For the 1H-tautomer, a correlation will be observed between the N1-H proton and carbon C7a, which is absent in the 2H-tautomer.

-

-

Data Analysis:

-

Compare the observed chemical shifts and correlations to literature values for known 1H- and 2H-indazoles. The HMBC spectrum provides the most direct evidence for the proton's location.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stability of tautomers, corroborating experimental findings. [3][11] Workflow: DFT for Tautomer Energy Calculation

-

Structure Generation: Build 3D structures of both the 1H- and 2H-tautomers of 2-(indazol-3-yl)ethanamine.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). [12][13]This finds the lowest energy conformation for each.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Energy Comparison: Compare the resulting Gibbs free energies (G) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable.

Table 1: Predicted Relative Stability of Indazole Tautomers

| Method | System | ΔE (1H vs 2H) (kcal/mol) | Reference |

|---|---|---|---|

| Experimental | Parent Indazole | -2.3 | [6] |

| MP2/6-31G* | Parent Indazole | -3.6 | [6][8] |

| B3LYP/6-311++G(d,p) | (1H-indazol-1-yl)methanol | -4.8 (20 kJ/mol) | [8]|

Note: Negative values indicate the 1H-tautomer is more stable.

Caption: Fig. 3: Workflow for tautomer structure validation.

Synthesis and Handling Considerations

The compound is typically synthesized and handled as its hydrochloride salt, which enhances aqueous solubility and stability. [1]Common synthetic strategies for the indazole core include transition metal-catalyzed reactions and reductive cyclizations. [1]The final ethanamine sidechain can be introduced from precursors like indazole-3-carbonitrile or indazole-3-carboxylic acid. [14][15]For long-term storage, the hydrochloride salt should be kept in an inert atmosphere at room temperature. [16]

Conclusion

The tautomerism of this compound is a defining characteristic that governs its stability, physicochemical properties, and biological function. The 1H-tautomer is consistently shown to be the more stable and biologically relevant form, a principle that is fundamental to the design of indazole-based therapeutics. A synergistic approach, combining high-resolution NMR spectroscopy for experimental verification and DFT calculations for theoretical prediction, provides a robust and trustworthy framework for characterizing the tautomeric state of this and related molecules. A thorough understanding of these principles is not merely academic but is essential for any scientist or researcher working in the field of medicinal chemistry and drug development.

References

-

ResearchGate. Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). [Link]

-

ResearchGate. The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. [Link]

-

Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]

-

ResearchGate. The two tautomers of indazole, with atom numbering. [Link]

-

Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Phototransposition of indazoles to benzimidazoles: Tautomer-dependent reactivity, wavelength dependence, and continuous flow studies. PubMed Central. [Link]

-

Molecules. (2001). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. National Institutes of Health. [Link]

-

ResearchGate. (1995). 13C NMR of indazoles. [Link]

-

Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry. [Link]

-

The Journal of Organic Chemistry. (2022, January 21). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Canadian Journal of Chemistry. (1988). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

PrepChem.com. Synthesis of (a) [1H-Indazol-3-yl]amide oxime. [Link]

Sources

- 1. Buy this compound hydrochloride | 1258504-46-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. prepchem.com [prepchem.com]

- 16. 1258504-46-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(1H-indazol-3-yl)ethanamine

Introduction

2-(1H-indazol-3-yl)ethanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the ethanamine side chain provides a key functional handle for further molecular elaboration. This guide provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis.

The presented synthesis is a two-stage process commencing from the commercially available 3-methyl-1H-indazole. The first stage involves the synthesis of the key intermediate, (1H-indazol-3-yl)acetonitrile. The second, critical stage is the reduction of the nitrile group to the primary amine using lithium aluminum hydride (LiAlH₄). This powerful reducing agent necessitates stringent safety protocols, which are detailed extensively herein.

Overall Synthesis Scheme

The synthetic pathway is designed for efficiency and scalability, proceeding through a nitrile intermediate.

Figure 1: Overall two-part synthesis pathway.

PART 1: Synthesis of (1H-Indazol-3-yl)acetonitrile

This initial phase focuses on converting the methyl group of 3-methyl-1H-indazole into a cyanomethyl group, which is the direct precursor to our target amine.

Step 1.1: Chlorination of 3-Methyl-1H-indazole

Principle: Free-radical halogenation is employed to convert the methyl group to a chloromethyl group. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent, and a radical initiator like benzoyl peroxide is used to facilitate the reaction at the benzylic-like position.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 3-Methyl-1H-indazole | 132.16 | 5.00 g | 37.8 |

| Thionyl chloride (SOCl₂) | 118.97 | 5.6 mL | 75.6 |

| Benzoyl Peroxide | 242.23 | 92 mg | 0.38 |

| Toluene | - | 100 mL | - |

Protocol:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-methyl-1H-indazole (5.00 g, 37.8 mmol) and toluene (100 mL).

-

Reagent Addition: Stir the suspension and add thionyl chloride (5.6 mL, 75.6 mmol) dropwise at room temperature.

-

Initiation: Add benzoyl peroxide (92 mg, 0.38 mmol) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-(chloromethyl)-1H-indazole can be used in the next step without further purification.

Step 1.2: Cyanation to (1H-Indazol-3-yl)acetonitrile

Principle: This step involves a nucleophilic substitution (Sₙ2) reaction where the chloride is displaced by a cyanide anion (CN⁻). Sodium cyanide is a potent nucleophile, and a polar aprotic solvent like DMSO is ideal for this type of reaction.

Safety Precaution: Sodium cyanide (NaCN) is extremely toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidic conditions will produce highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| Crude 3-(chloromethyl)-1H-indazole | ~166.61 | ~6.3 g | ~37.8 |

| Sodium Cyanide (NaCN) | 49.01 | 2.22 g | 45.4 |

| Dimethyl sulfoxide (DMSO) | - | 80 mL | - |

Protocol:

-

Setup: In a 250 mL round-bottom flask, dissolve sodium cyanide (2.22 g, 45.4 mmol) in DMSO (80 mL).

-

Reagent Addition: Add the crude 3-(chloromethyl)-1H-indazole (dissolved in a small amount of DMSO if necessary) to the sodium cyanide solution at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and stir for 3-4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture and pour it into 200 mL of ice water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure (1H-indazol-3-yl)acetonitrile as a solid. Dry the product under vacuum.

PART 2: Reduction to this compound

This final stage is the critical reduction of the nitrile to the desired primary amine. It employs lithium aluminum hydride, a highly reactive and dangerous reagent that demands careful handling.

Safety First: Handling Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent that reacts violently and exothermically with water and other protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[1][2]

-

Handling: Always handle LiAlH₄ powder in an inert atmosphere (e.g., a glovebox or under a steady stream of nitrogen/argon).[3]

-

PPE: Wear a fire-retardant lab coat, safety goggles, and heavy-duty, chemical-resistant gloves.[3][4]

-

Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be done slowly at low temperatures (0°C or below).

-

Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be immediately accessible. DO NOT use water or carbon dioxide extinguishers.[3]

Step 2.1: LiAlH₄ Reduction of (1H-Indazol-3-yl)acetonitrile

Principle: The nitrile group is reduced to a primary amine by the nucleophilic addition of hydride ions (H⁻) from LiAlH₄.[5] The reaction proceeds in two stages: the initial addition of two hydride equivalents to the carbon-nitrogen triple bond, followed by an acidic or aqueous workup to protonate the resulting intermediate and liberate the amine.

Figure 2: Experimental workflow for the LiAlH₄ reduction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| (1H-Indazol-3-yl)acetonitrile | 157.17 | 3.00 g | 19.1 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.45 g | 38.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Water (for quenching) | 18.02 | 1.5 mL | - |

| 15% Sodium Hydroxide (aq) | - | 1.5 mL | - |

| Water (for quenching) | 18.02 | 4.5 mL | - |

Protocol:

-

Setup: In a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.45 g, 38.2 mmol) in anhydrous THF (100 mL). Cool the suspension to 0°C using an ice bath.

-

Nitrile Addition: Dissolve (1H-indazol-3-yl)acetonitrile (3.00 g, 19.1 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C. The addition should be slow to control the initial exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction by TLC until the nitrile starting material is no longer visible.

-

Quenching (Critical Step): Cool the reaction mixture back down to 0°C with an ice bath. Quench the excess LiAlH₄ by the slow, dropwise addition of the following, allowing the vigorous bubbling to subside between each addition:

-

1.5 mL of water

-

1.5 mL of 15% aqueous NaOH

-

4.5 mL of water This sequence (known as the Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.

-

-

Filtration: Stir the resulting greyish-white suspension at room temperature for 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Extraction and Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil or solid.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol. Alternatively, the amine can be converted to its hydrochloride salt for easier handling and purification by dissolving the crude product in diethyl ether and adding a solution of HCl in ether.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₁₁N₃ |

| Molar Mass | 161.21 g/mol |

| Appearance | Off-white solid or oil |

| Monoisotopic Mass | 161.0953 g/mol |

| Predicted ¹H NMR | Signals corresponding to aromatic protons on the indazole ring, and two methylene (-CH₂-) groups of the ethanamine side chain. |

| Predicted Mass Spec (ESI+) | [M+H]⁺ = 162.1026 |

References

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

A Practical, Metal-Free Synthesis of 1H-Indazoles. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses, 97, 314-326. Retrieved January 24, 2026, from [Link]

- CN105198813B - The synthesis technique of 3 methyl 1H indazoles. (n.d.). Google Patents.

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316. Retrieved January 24, 2026, from [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.

-

Safety Data Sheet: aluminium lithium hydride. (2019). Chemos GmbH & Co.KG. Retrieved January 24, 2026, from [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved January 24, 2026, from [Link]

-

Video: Nitriles to Amines: LiAlH4 Reduction. (2025). JoVE. Retrieved January 24, 2026, from [Link]

-

Lithium Aluminum Hydride | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved January 24, 2026, from [Link]

-

Reduction of nitriles. (n.d.). Chemguide. Retrieved January 24, 2026, from [Link]

-

LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 24, 2026, from [Link]

-

Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 24, 2026, from [Link]

-

This compound dihydrochloride. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

Topic: A Validated Recrystallization Protocol for High-Purity 2-(1H-indazol-3-yl)ethanamine Hydrochloride

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(1H-indazol-3-yl)ethanamine hydrochloride is a versatile chemical building block with significant applications in the synthesis of fine chemicals and pharmaceutical compounds.[1] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. This application note provides a comprehensive, in-depth guide to the recrystallization of this compound hydrochloride. It moves beyond a simple list of steps to explain the underlying scientific principles, offering field-proven protocols, troubleshooting guidance, and a logical workflow for selecting the optimal purification strategy. The methodologies described herein are designed to be self-validating systems, ensuring researchers can achieve high purity and consistent results.

Physicochemical Profile and Its Implications for Purification

Understanding the structural and chemical properties of this compound hydrochloride is the foundation for developing a rational purification strategy. The molecule's character dictates its solubility behavior, which is the cornerstone of recrystallization.

The hydrochloride salt form is intentionally created to enhance the compound's stability and solubility in polar solvents, particularly water.[2] The structure contains multiple polar features:

-

Indazole Ring: A bicyclic aromatic system containing two nitrogen atoms, capable of hydrogen bonding.

-

Ethanamine Side Chain: The primary amine is protonated to form an ammonium chloride salt, a highly polar and ionic group.

This inherent polarity strongly suggests that polar solvents will be required for dissolution. The principle of "like dissolves like" is the guiding tenet for our initial solvent screening.[3][4] For molecules containing oxygen or nitrogen atoms, alcohol-based or aqueous-alcoholic solvent systems are often an excellent starting point.[4]

| Property | Data | Source |

| Molecular Formula | C₉H₁₂ClN₃ | [2] |

| Molecular Weight | 197.66 g/mol | [2] |

| Key Structural Features | Indazole ring, Primary amine hydrochloride | [2] |

| Predicted Polarity | High | Inferred from structure |

The Science of Recrystallization: Selecting the Optimal System

Recrystallization is a purification technique that separates a compound from its impurities based on differences in solubility.[5] The ideal solvent for recrystallization should exhibit steep differential solubility: dissolving the compound completely at an elevated temperature but only sparingly at low temperatures.[5][6]

Core Requirements for a Recrystallization Solvent System:

-

Solubility Gradient: The compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[5]

-

Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (removed during crystal isolation).[5]

-

Chemical Inertness: The solvent must not react with the compound being purified.[5]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[5]

For a highly polar salt like this compound hydrochloride, two primary approaches are recommended: a single-solvent system using an aqueous polar solvent, or a two-solvent (solvent/anti-solvent) system.

-

Single-Solvent System: This method relies on the sharp decrease in the compound's solubility in a single solvent as the temperature is lowered. An aqueous methanol solution is a strong candidate, as demonstrated in the purification of similar enamine salts.[7]

-

Solvent/Anti-Solvent System: This powerful technique is used when no single solvent has the ideal solubility gradient. The compound is first dissolved in a minimal amount of a "good" solvent (in which it is highly soluble). A miscible "anti-solvent" (in which the compound is poorly soluble) is then added to the point of saturation, inducing crystallization.[4][8] A documented method for this specific compound involves dissolving the free base in an alcohol and adding an anti-solvent like acetone to crystallize the hydrochloride salt.[2]

Experimental Protocols for Recrystallization

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Single-Solvent Recrystallization with Aqueous Methanol

This protocol is based on methods proven effective for polar amine salts and offers a straightforward approach to achieving high purity.[7]

Materials and Equipment:

-

Crude this compound hydrochloride

-

Methanol (ACS grade or higher)

-

Deionized water

-

Erlenmeyer flasks (2)

-

Hotplate with stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula and glass rod

-

Vacuum oven or desiccator

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a solvent mixture of 85:15 methanol:water (v/v).

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, begin by adding 3-4 mL of the aqueous methanol solvent.[7]

-

Heating: Gently heat the mixture on a hotplate to a near-boil (approx. 65-70°C) with continuous stirring. Add more solvent dropwise until all the solid has just dissolved.

-